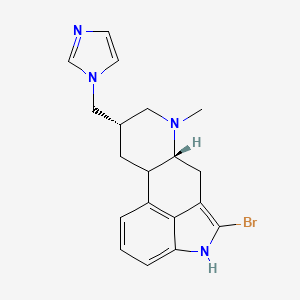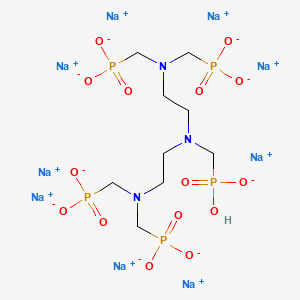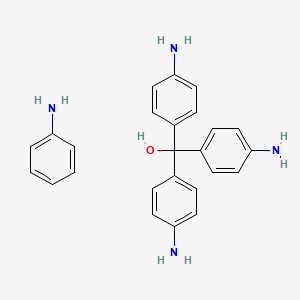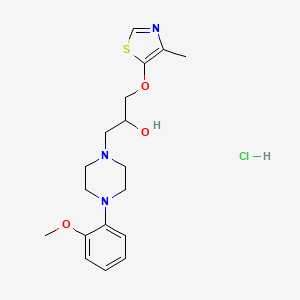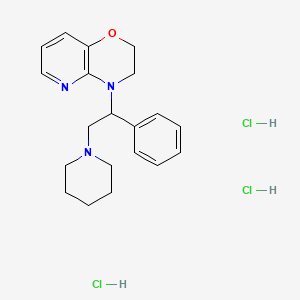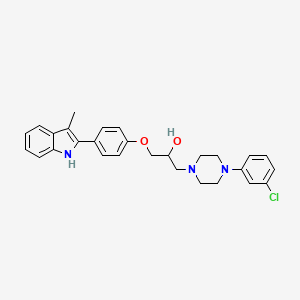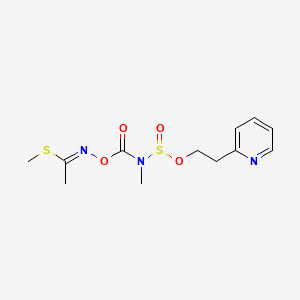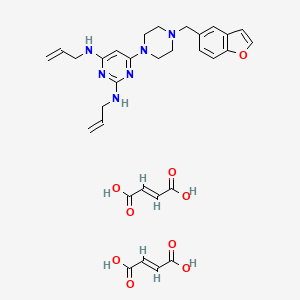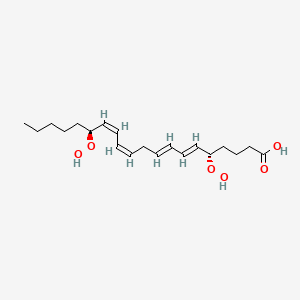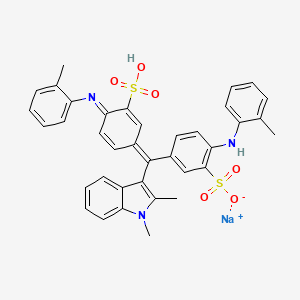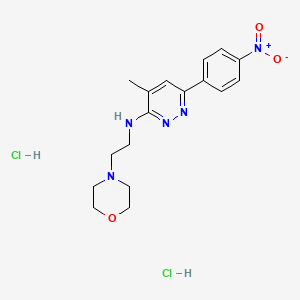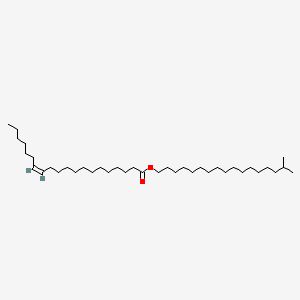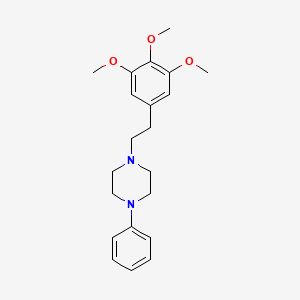
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorine atom, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or carbon dioxide in the presence of catalysts like palladium acetate or tungstates.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Industrial Production Methods: The industrial production of 2H-Benzimidazol-2-one derivatives typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2H-Benzimidazol-2-one derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new materials and catalysts .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor antagonists. They have shown activity against various biological targets, making them valuable in drug discovery .
Medicine: Medicinal chemistry has explored 2H-Benzimidazol-2-one derivatives for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and antidiabetic properties .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications, including as active ingredients in pesticides and drugs .
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, they can act as receptor antagonists by blocking the binding of natural ligands to their receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1,3-Dihydro-2H-benzimidazol-2-one: This compound shares the benzimidazole core but lacks the chlorine, methyl, and pyridinyl substitutions.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This imidazole derivative has a different substitution pattern but shares the imidazole ring structure.
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and pyridinyl groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .
Properties
CAS No. |
89659-91-6 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-10-6-5-9(14)8-11(10)17(13(16)18)12-4-2-3-7-15-12/h2-8H,1H3 |
InChI Key |
MVBVUUPCQSHNFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


